molecular formula C10H14N2 B2593573 (5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine CAS No. 1780911-49-0

(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine

Numéro de catalogue: B2593573
Numéro CAS: 1780911-49-0
Poids moléculaire: 162.236
Clé InChI: MXDWMQHBMJGFCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine is a chemical compound based on the tetrahydroisoquinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The tetrahydroisoquinoline core is a privileged structure found in compounds with a wide range of biological activities . For Research Use Only (RUO). Not for human or veterinary diagnostic or therapeutic use. This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The tetrahydroisoquinoline scaffold is present in compounds investigated as selective receptor antagonists . Substituted tetrahydroisoquinolines have been explored as potential therapeutic agents, with research indicating activity in central nervous system (CNS) targets . The methanamine substituent at the 1-position provides a reactive handle for further chemical modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. In research settings, this core structure has been utilized in the development of compounds targeting various disease pathways. Tetrahydroisoquinoline derivatives have been studied as orexin receptor antagonists, which are relevant to reward processes and addiction research . Other research avenues for related tetrahydroisoquinoline compounds include their investigation as inhibitors of bacterial targets, with some derivatives showing activity against Mycobacterium tuberculosis . The flexibility of this scaffold makes (5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine a versatile intermediate for researchers working in neuroscience, infectious disease, and chemical biology.

Propriétés

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-1-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h5-6H,1-4,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDWMQHBMJGFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CN=C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production methods for (5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce saturated amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives as anticancer agents. For instance, novel tetrahydroisoquinoline compounds were synthesized and evaluated for their ability to inhibit cancer cell proliferation. Compounds such as 7e and 8d demonstrated significant potency against cancer cell lines, inducing apoptosis and causing cell cycle arrest. These compounds exhibited higher antioxidant activity than Vitamin C, suggesting a dual mechanism of action that could enhance their anticancer efficacy .

Case Study: Synthesis and Evaluation

A study synthesized several new tetrahydroisoquinoline derivatives and tested them against various cancer cell lines. The results indicated that the compounds not only inhibited cell growth but also triggered apoptosis through specific signaling pathways. The most potent compounds were further analyzed for their molecular docking interactions with key enzymes involved in cancer progression .

Antioxidant Activity

The antioxidant properties of (5,6,7,8-tetrahydroisoquinolin-1-yl)methanamine derivatives have been extensively studied. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of dimethylamino groups enhances their antioxidant capabilities by facilitating hydrogen atom transfer reactions .

Enzyme Inhibition

Tetrahydroisoquinoline derivatives have shown promise as selective inhibitors of various enzymes implicated in disease processes. For instance, a series of tetrahydroisoquinoline-7-carboxamides were identified as selective inhibitors of DDR1 kinase with a low nanomolar IC50 value. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Applications in Asymmetric Synthesis

(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine is also utilized in asymmetric synthesis processes. It serves as a chiral ligand in metal-catalyzed reactions, facilitating the production of enantiomerically pure compounds. This application is particularly relevant in the synthesis of biologically active molecules where chirality plays a critical role in their efficacy .

Example: Asymmetric Transfer Hydrogenation

Research has demonstrated that chiral tetrahydroisoquinoline derivatives can be employed as ligands in asymmetric transfer hydrogenation reactions, leading to high yields and enantioselectivity in the synthesis of complex alkaloids .

Summary Table: Applications and Findings

ApplicationKey FindingsReferences
Anticancer Agent Compounds induce apoptosis and inhibit cancer cell proliferation
Antioxidant Activity Higher antioxidant activity than Vitamin C; effective radical scavengers
Enzyme Inhibition Selective DDR1 kinase inhibitors with low nanomolar IC50 values
Asymmetric Synthesis Chiral ligands for enantiomerically pure compound synthesis

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The tetrahydroisoquinoline and tetrahydroquinoline frameworks are widely explored in drug discovery. Below is a comparative analysis of structurally related compounds, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application References
(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine C₁₀H₁₄N₂ 162.23 Methanamine at position 1 Anticancer precursor (TNBG)
5,6,7,8-Tetrahydro-isoquinolin-1-ylamine C₉H₁₂N₂ 148.20 Amine at position 1 Research chemical
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one C₁₀H₁₃NO 163.22 Methyl at position 2; ketone at 4 Intermediate for antitumor agents
(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine C₁₂H₁₈N₂ 190.28 Ethyl at position 1; methanamine at 6 Not specified (pharmaceutical intermediate)
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine C₁₁H₁₆N₂ 176.26 Methyl at position 1; methanamine at 6 Ligand in protein interactions

Key Observations

Structural Variations: Substituents on the tetrahydroisoquinoline/quinoline ring (e.g., methyl, ethyl, iodine) significantly influence bioactivity and physicochemical properties. The methanamine group in (5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine enables nucleophilic reactions, making it a versatile intermediate for coupling with electrophilic moieties like chloroquinoxalines .

Synthesis Methods: The target compound is synthesized via condensation reactions, as seen in TNBG production . In contrast, 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one derivatives require iodine-mediated alkylation and HPLC purification . Complex derivatives, such as CXCR4 antagonists (e.g., compound 16 in ), involve multi-step sequences including piperidine ring formation and Boc-deprotection .

Biological Activity: (5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine-derived TNBG exhibits anticancer activity by intercalating DNA and inhibiting topoisomerase II . Tetrahydroquinoline-based CXCR4 antagonists () block chemokine receptor signaling, relevant in cancer metastasis and HIV entry .

Activité Biologique

(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine, a derivative of tetrahydroisoquinoline (THIQ), has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, neuroprotective, and antioxidant effects, supported by relevant case studies and research findings.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are a class of compounds known for their structural similarity to naturally occurring alkaloids. They exhibit a wide range of biological activities including:

  • Anticancer : Various THIQ derivatives have shown promise as anticancer agents.
  • Neuroprotective : Some compounds have demonstrated potential in protecting against neurodegenerative diseases.
  • Antioxidant : Many THIQ derivatives possess significant antioxidant properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine. For instance:

  • In vitro testing demonstrated that THIQ derivatives exhibited moderate to strong cytotoxicity against lung cancer (A549) and breast cancer (MCF7) cell lines. Compound 7e showed an IC50 of 0.155 µM against A549 cells, while compound 8d had an IC50 of 0.170 µM against MCF7 cells, outperforming doxorubicin in efficacy .
CompoundCell LineIC50 (µM)Mechanism
7eA5490.155Induces apoptosis and cell cycle arrest at G2/M phase
8dMCF70.170Induces apoptosis and cell cycle arrest at S phase

These findings suggest that (5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine may serve as a lead compound for developing new anticancer therapies.

Neuroprotective Effects

The neuroprotective properties of THIQ derivatives are particularly noteworthy. Research indicates that compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline exhibit antidepressant-like effects comparable to imipramine . Additionally, these compounds have been shown to prevent dopamine depletion in models of Parkinson's disease by enhancing the release of dopamine and its metabolites .

Antioxidant Activity

Antioxidant activity is another significant aspect of (5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine. Studies have demonstrated that certain THIQ derivatives possess antioxidant capabilities that exceed those of Vitamin C. For example:

  • Compounds synthesized from THIQ structures showed higher antioxidant activity than Vitamin C in various assays .

Case Studies and Research Findings

  • Cell Cycle Arrest and Apoptosis : In a study assessing the effects on cancer cell lines, compound 7e caused a 79-fold increase in apoptosis in A549 cells through G2/M phase arrest. Similarly, compound 8d induced a 69-fold increase in apoptosis in MCF7 cells through S phase arrest .
  • Enzyme Inhibition : The compound has also been evaluated for its enzyme inhibitory activities. For instance:
    • Compound 7e was identified as a potent CDK2 inhibitor with an IC50 of 0.149 µM.
    • Compound 8d exhibited significant inhibition of dihydrofolate reductase (DHFR) with an IC50 of 0.199 µM .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5,6,7,8-tetrahydroisoquinolin-1-yl)methanamine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, coupling (1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine with halogenated quinoxalines (e.g., 2,3-dichloro-6-methoxyquinoxaline) under reflux in polar aprotic solvents like DMF or DCM . Purification often involves column chromatography using gradients of DCM:MeOH:NH₃ (9:1:0.2) to isolate the amine product .
  • Critical Parameters : Reaction temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For instance, excess amine (1.2–1.5 eq) improves substitution efficiency in halogenated intermediates .

Q. How is the structural conformation of (5,6,7,8-tetrahydroisoquinolin-1-yl)methanamine characterized?

  • Techniques :

  • X-ray crystallography : Resolves 3D geometry (e.g., bond angles, torsion angles) using single-crystal diffraction data collected at low temperatures (e.g., 149.99 K) and refined via SHELXL .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., NH₂ signals at δ 1.5–2.5 ppm) and confirms tetracyclic backbone integrity. 2D NMR (COSY, NOESY) maps spatial proximity of hydrogens .

Q. What in vitro/in vivo biological screening models are used to evaluate its bioactivity?

  • Assays : Anticancer activity is tested via MTT assays (IC₅₀ values) against cell lines (e.g., HepG2, MCF-7). In vivo efficacy involves tumor xenograft models in rodents, with pharmacokinetic profiling (e.g., bioavailability, half-life) .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis of chiral derivatives?

  • Approach : Use chiral auxiliaries (e.g., (S)-phenylethylamine) or enantioselective catalysis. For example, Pd-catalyzed asymmetric hydrogenation of imine intermediates achieves >90% enantiomeric excess (ee) .
  • Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements confirm stereopurity .

Q. What strategies stabilize transition metal complexes involving (5,6,7,8-tetrahydroisoquinolin-1-yl)methanamine?

  • Coordination Chemistry : The amine acts as a bidentate ligand, coordinating via NH₂ and aromatic N atoms. Stable complexes with Cu(II), Pt(II), or Ru(II) are synthesized in anhydrous THF under inert atmosphere, characterized by UV-Vis (d-d transitions) and cyclic voltammetry .
  • Applications : These complexes show catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) or photocatalytic CO₂ reduction .

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

  • Root Cause Analysis :

  • Synthetic Variability : Impurities in starting materials (e.g., 2,3-dichloroquinoxaline purity <95%) or moisture-sensitive intermediates may reduce yield .
  • Bioactivity Discrepancies : Differences in cell culture conditions (e.g., serum concentration, hypoxia) or metabolite interference in vivo .
    • Mitigation : Standardize reagent sources, validate assays with positive controls (e.g., doxorubicin), and replicate studies across independent labs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.